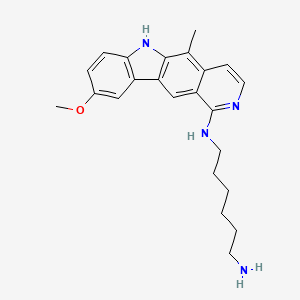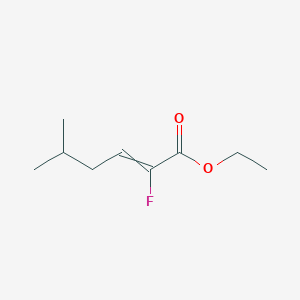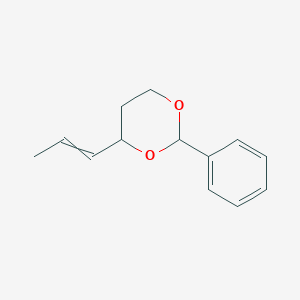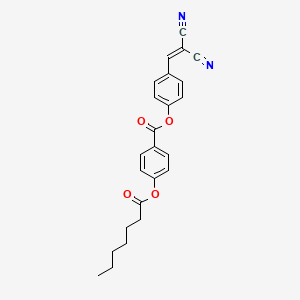
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is a unique organosilicon compound that features a fluorenyl group attached to a trisilane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the reaction of fluorenyl lithium with hexamethyltrisilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can yield fluorenyl-substituted silanes.
Substitution: The fluorenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl-substituted silanes.
Substitution: Various fluorenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several applications in scientific research:
Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: Serves as a precursor for the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane exerts its effects is primarily through its ability to participate in various chemical reactions. The fluorenyl group can interact with different molecular targets, while the trisilane backbone provides stability and flexibility. The compound can engage in electron transfer processes, making it useful in applications requiring redox activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(Trimethylsilyl)fluorene: Similar structure but lacks the trisilane backbone.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis but have different functional groups.
2-[(9H-Fluoren-9-yl)methoxy]carbonylamino derivatives: Share the fluorenyl group but differ in their overall structure and applications.
Uniqueness
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is unique due to its combination of a fluorenyl group and a trisilane backbone. This structure imparts distinct chemical properties, making it versatile for various applications in materials science, organic synthesis, and beyond.
Propriétés
Numéro CAS |
73220-54-9 |
|---|---|
Formule moléculaire |
C22H36Si4 |
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
9H-fluoren-9-yl-tris(trimethylsilyl)silane |
InChI |
InChI=1S/C22H36Si4/c1-23(2,3)26(24(4,5)6,25(7,8)9)22-20-16-12-10-14-18(20)19-15-11-13-17-21(19)22/h10-17,22H,1-9H3 |
Clé InChI |
VPKIKPVXKPQQQG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C1C2=CC=CC=C2C3=CC=CC=C13)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


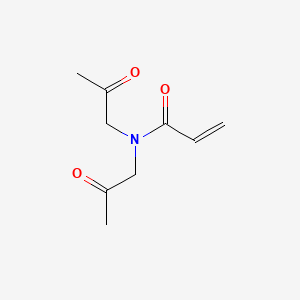
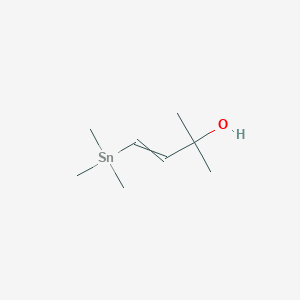
![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)
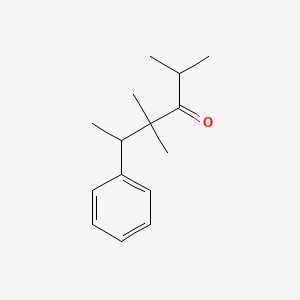
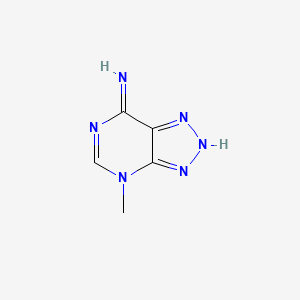
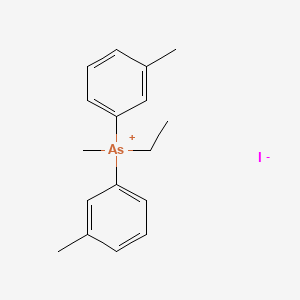
![6-Ethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14450345.png)
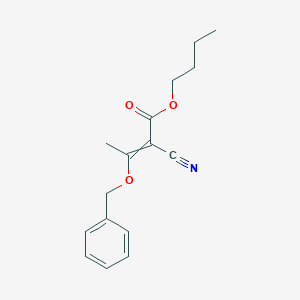
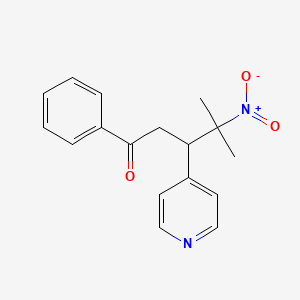
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
